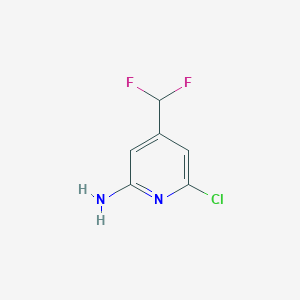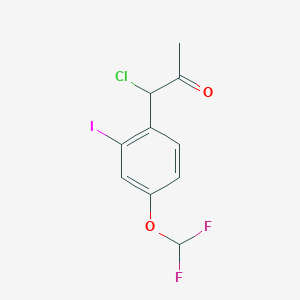
6-Chloro-4-(difluoromethyl)pyridin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-4-(difluoromethyl)pyridin-2-amine is a chemical compound with the molecular formula C6H5ClF2N2 and a molecular weight of 178.56 g/mol . It is a chlorinated pyridine derivative that contains both chlorine and difluoromethyl groups attached to the pyridine ring. This compound is typically found as a white crystalline solid and is used in various chemical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-4-(difluoromethyl)pyridin-2-amine can be achieved through several methods. One common approach involves the reaction of 6-chloropyridin-2-amine with difluoromethylating agents under controlled conditions. The reaction typically requires the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reagent concentrations, is essential to optimize the production process .
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-4-(difluoromethyl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield amines.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like tetrahydrofuran (THF) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) are utilized.
Major Products Formed
Substitution: Formation of substituted pyridines.
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Coupling: Formation of biaryl compounds.
Aplicaciones Científicas De Investigación
6-Chloro-4-(difluoromethyl)pyridin-2-amine has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 6-Chloro-4-(difluoromethyl)pyridin-2-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for its target .
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-4-(trifluoromethyl)pyridin-2-amine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
5-Chloro-4-(difluoromethyl)pyridin-2-amine: Similar structure but with the chlorine atom at a different position on the pyridine ring.
4-(Difluoromethyl)-6-methylpyridin-2-amine: Similar structure but with a methyl group instead of a chlorine atom.
Uniqueness
6-Chloro-4-(difluoromethyl)pyridin-2-amine is unique due to the specific positioning of the chlorine and difluoromethyl groups on the pyridine ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to similar compounds .
Propiedades
Fórmula molecular |
C6H5ClF2N2 |
|---|---|
Peso molecular |
178.57 g/mol |
Nombre IUPAC |
6-chloro-4-(difluoromethyl)pyridin-2-amine |
InChI |
InChI=1S/C6H5ClF2N2/c7-4-1-3(6(8)9)2-5(10)11-4/h1-2,6H,(H2,10,11) |
Clave InChI |
ZTYVSOKLWUZCAZ-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(N=C1N)Cl)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(6-Chloro-1,3-benzodioxol-5-yl)methylidene]propanedinitrile](/img/structure/B14054316.png)




![1,3,5-Triazine, 2,4-bis([1,1'-biphenyl]-4-yl)-6-(9,9'-spirobi[9H-fluoren]-2-yl)-](/img/structure/B14054371.png)




![4-[(10S,13R)-10,13-dimethyl-3,7,12-tris(oxidanyl)-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B14054386.png)


